

# Application Notes and Protocols for the Synthesis of Cannabidiol-C8 (CBD-C8)

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## Compound of Interest

Compound Name: Cannabidiol-C8

Cat. No.: B10829893

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## Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from *Cannabis sativa*, has garnered significant interest for its therapeutic potential. Structure-activity relationship (SAR) studies often involve the synthesis of CBD homologues with varying alkyl side-chain lengths to explore their pharmacological profiles. This document provides detailed protocols for the chemical synthesis of **Cannabidiol-C8** (CBD-C8), a homologue of CBD featuring an eight-carbon alkyl side chain at the C4' position of the resorcinol ring.

The synthesis of CBD-C8 is a two-stage process. The first stage involves the synthesis of the key precursor, 5-octylresorcinol (also known as olivetol-C8). The second stage is the coupling of 5-octylresorcinol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol, via an acid-catalyzed Friedel-Crafts alkylation to yield CBD-C8. More advanced methods, such as the late-stage diversification of a protected CBD core via Negishi cross-coupling, offer an alternative route with potentially higher yields and purity.

These protocols are intended for use by qualified researchers and chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

## Data Presentation

Table 1: Summary of Quantitative Data for 5-Octylresorcinol Synthesis

Method	Key Reagents	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Reference
Wittig Reaction	3,5-Dimethoxy benzaldehyde, Heptyltriphenylphosphonium bromide, K <sub>2</sub> CO <sub>3</sub>	DMSO/H <sub>2</sub> O	15 min (MW)	130-150	65-81 (alkene)	--INVALID-LINK--
Grignard Reaction	3,5-Dimethoxy phenylmagnesium bromide, Octanoyl chloride	THF	Not Specified	Not Specified	Not Specified	General Method

Table 2: Summary of Quantitative Data for **Cannabidiol-C8** (CBD-C8) Synthesis

Method	Key Reagents	Catalyst	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Reference
Friedel-Crafts Alkylation	5-Octylresorcinol, (+)-p-Mentha-2,8-dien-1-ol	BF <sub>3</sub> ·OEt <sub>2</sub> or p-TsOH	Dichloromethane	2-4 h	0 to rt	Moderate	General Method
Negishi Cross-Coupling	(-)-CBD-2OPiv-OTf, Octylzinc bromide	Pd(dppf)Cl <sub>2</sub>	THF	12 h	60	High	-- INVALID-LINK--

Table 3: Spectroscopic Data for **Cannabidiol-C8** (CBD-C8)

Technique	Data	Reference
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ (ppm): 6.25 (s, 2H), 5.15 (br s, 2H), 4.58 (d, J = 10.5 Hz, 1H), 4.48 (s, 1H), 3.85 (m, 1H), 2.45 (t, J = 7.5 Hz, 2H), 2.15-2.05 (m, 1H), 1.85 (s, 3H), 1.70 (s, 3H), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 10H), 0.88 (t, J = 7.0 Hz, 3H).	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 155.0, 147.1, 141.0, 134.5, 125.0, 114.5, 110.0, 46.0, 45.5, 35.5, 31.8, 31.5, 30.5, 29.4, 29.2, 22.6, 20.8, 19.0, 14.1.	[1]
Mass Spec (ESI+)	m/z [M+H] <sup>+</sup> : 357.27	[1]

## Experimental Protocols

### Protocol 1: Synthesis of 5-Octylresorcinol via Wittig Reaction

This protocol is adapted from the method described by Parikka et al. for the synthesis of long-chain 5-n-alkylresorcinols.<sup>[2][3]</sup>

#### Materials:

- 3,5-Dimethoxybenzaldehyde
- Heptyltriphenylphosphonium bromide
- Potassium carbonate ( $K_2CO_3$ )
- Dimethyl sulfoxide (DMSO)
- Water (deionized)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas ( $H_2$ )
- Dichloromethane ( $CH_2Cl_2$ )
- Boron tribromide ( $BBr_3$ )
- Microwave reactor
- Standard glassware for organic synthesis

#### Procedure:

- Wittig Reaction (Alkene Formation):
  - In a microwave reactor vessel, combine 3,5-dimethoxybenzaldehyde (1.0 eq), heptyltriphenylphosphonium bromide (1.2 eq), and potassium carbonate (2.0 eq).

- Add a 10:1 mixture of DMSO and water.
- Heat the mixture in the microwave reactor at 130-150 °C for 15 minutes.
- After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the resulting 1-(3,5-dimethoxyphenyl)oct-1-ene by column chromatography.
- Hydrogenation (Alkane Formation):
  - Dissolve the purified alkene in dichloromethane.
  - Add 10% Pd/C catalyst (catalytic amount).
  - Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
  - Filter off the catalyst and concentrate the filtrate to obtain 1-(3,5-dimethoxyphenyl)octane.
- Demethylation:
  - Dissolve the 1-(3,5-dimethoxyphenyl)octane in dry dichloromethane and cool to 0 °C.
  - Slowly add a solution of boron tribromide (BBr<sub>3</sub>) in dichloromethane (2.5 eq).
  - Stir the reaction at room temperature until complete demethylation is observed (monitored by TLC).
  - Carefully quench the reaction with methanol and then water.
  - Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 5-octylresorcinol.

## Protocol 2: Synthesis of Cannabidiol-C8 (CBD-C8) via Late-Stage Negishi Cross-Coupling

This protocol is based on the late-stage diversification method developed by Gong et al.<sup>[4][5][6]</sup>

## Materials:

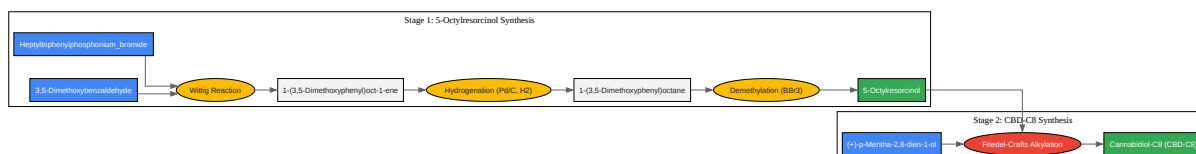
- (-)-CBD-2OPiv-OTf (synthesized from phloroglucinol and (+)-p-mentha-2,8-dien-1-ol, followed by pivaloylation and triflation as per Gong et al.)
- Octylzinc bromide (prepared from 1-bromooctane and zinc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- Anhydrous tetrahydrofuran (THF)
- Methylmagnesium iodide (MeMgI)
- Toluene
- Standard glassware for air- and moisture-sensitive reactions

## Procedure:

- Negishi Cross-Coupling:
  - To a solution of (-)-CBD-2OPiv-OTf (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(dppf)Cl<sub>2</sub> (0.05 eq).
  - Add a solution of octylzinc bromide in THF (1.5 eq).
  - Heat the reaction mixture at 60 °C for 12 hours.
  - Monitor the reaction progress by TLC or LC-MS.
  - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
  - Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
  - Purify the crude product by column chromatography to obtain the dipivaloyl-protected CBD-C8.

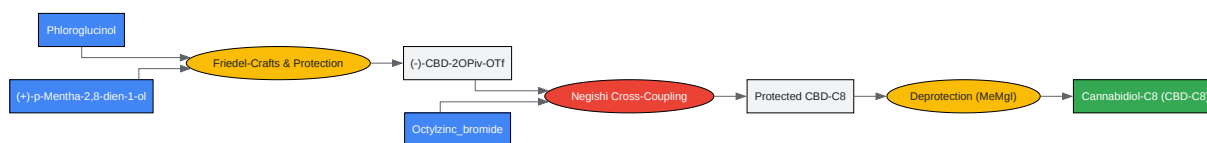
- Deprotection:
  - Dissolve the protected CBD-C8 in toluene.
  - Add methylmagnesium iodide (5.0 eq).
  - Reflux the mixture until the deprotection is complete (monitored by TLC).
  - Cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield **Cannabidiol-C8** (CBD-C8).

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of CBD-C8.



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Caption: Late-stage diversification synthesis of CBD-C8.

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